2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine core structure substituted with a 3-chloro-4-methylphenyl group and an acetic acid moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylaniline and a purine derivative. The key steps in the synthesis may involve:
Nitration and Reduction: Nitration of 3-chloro-4-methylaniline followed by reduction to obtain the corresponding amine.
Coupling Reaction: Coupling the amine with a purine derivative under controlled conditions to form the intermediate.
Acylation: Acylation of the intermediate with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or hydroxy derivatives.
Scientific Research Applications
2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,5-Dichloroaniline: Another aniline derivative with similar applications.
Uniqueness
2-(8-((3-chloro-4-methylphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its purine core structure and the presence of both a chloro-substituted phenyl group and an acetic acid moiety. This combination of functional groups provides distinct chemical properties and potential biological activities, setting it apart from simpler aniline derivatives.
Properties
IUPAC Name |
2-[8-(3-chloro-4-methylanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O4/c1-7-3-4-8(5-9(7)16)17-14-18-12-11(21(14)6-10(22)23)13(24)19-15(25)20(12)2/h3-5H,6H2,1-2H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFSTDURXXFLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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